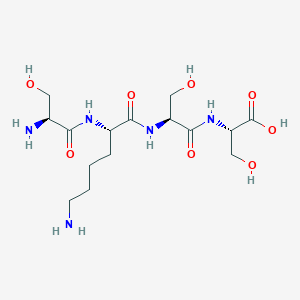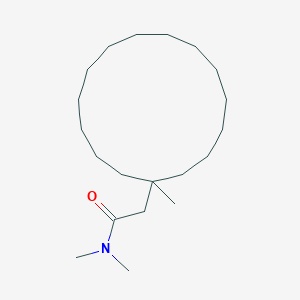![molecular formula C15H12ClNO2 B14227784 2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride CAS No. 823198-84-1](/img/structure/B14227784.png)
2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound that features a benzodioxole moiety attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine typically involves the coupling of 1,3-benzodioxole derivatives with pyridine derivatives under specific reaction conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)-4-quinazolinone
- N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine is unique due to its ethynyl linkage, which imparts rigidity and planarity to the molecule. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability compared to similar compounds with different linkages.
Propiedades
Número CAS |
823198-84-1 |
|---|---|
Fórmula molecular |
C15H12ClNO2 |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
2-[2-(1,3-benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C15H11NO2.ClH/c1-11-3-2-4-13(16-11)7-5-12-6-8-14-15(9-12)18-10-17-14;/h2-4,6,8-9H,10H2,1H3;1H |
Clave InChI |
ZUOAISZAZHCLTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C#CC2=CC3=C(C=C2)OCO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


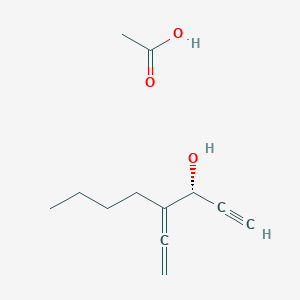


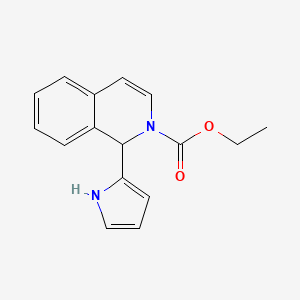
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
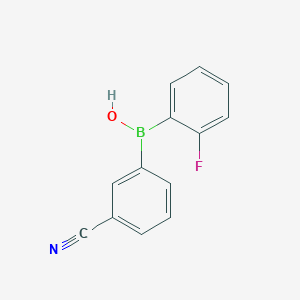
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)

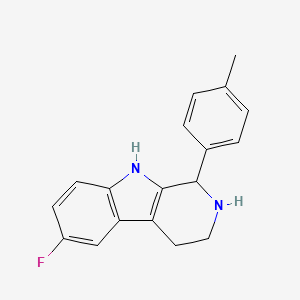

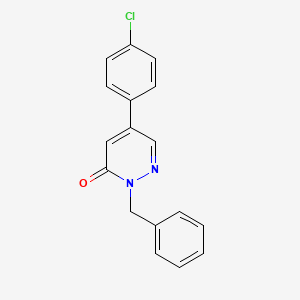
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
